Home > Products > Building Blocks P3032 > trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid - 733740-62-0

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Catalog Number: EVT-1631302
CAS Number: 733740-62-0
Molecular Formula: C14H15BrO3
Molecular Weight: 311.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided literature focuses on derivatives of cyclopentane carboxylic acid, particularly those with substitutions at the 1 and 2 positions. These compounds are structurally related to amino acids and exhibit interesting biological activities. They have been explored as potential therapeutic agents for diseases such as hepatocellular carcinoma and thrombosis. [, , ]

Synthesis Analysis

Several synthetic routes for cyclopentane carboxylic acid derivatives are described in the literature. One common approach involves the use of substituted cyclopentanone or cyclopentene derivatives as starting materials, followed by functional group transformations to introduce the desired substituents at the 1 and 2 positions. [, , , , , ]

Molecular Structure Analysis

Conformational studies using techniques like X-ray crystallography and NMR spectroscopy have been performed on various cyclopentane carboxylic acid derivatives. These studies provide insights into the spatial arrangements of atoms within the molecule, which can influence their biological activity and chemical reactivity. [, , , ]

Chemical Reactions Analysis
  • Esterification: Conversion of the carboxylic acid group to esters. [, , ]
  • Amide Formation: Reaction with amines to form amides. [, ]
  • Reduction: Conversion of carbonyl groups to alcohols. []
  • Oxidation: Transformation of alcohols to ketones or aldehydes. [, ]
  • Cyclization Reactions: Formation of heterocyclic rings fused to the cyclopentane ring system. [, ]
Mechanism of Action

One study investigates the mechanism of action of (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3), a cyclopentane carboxylic acid derivative, as a mechanism-based inactivator of the enzyme ornithine aminotransferase (OAT). [] The study reveals that BCF3 inactivates OAT by trapping the enzyme in a transient external aldimine form. []

Applications
  • Medicinal Chemistry: As potential therapeutic agents for diseases like hepatocellular carcinoma and thrombosis. [, , ]
  • Chemical Biology: As enzyme inhibitors to study biological pathways and develop new drugs. [, , ]
  • Materials Science: As building blocks for the synthesis of complex molecules with unique properties. []
  • Agricultural Chemistry: As potential plant growth regulators and herbicides. []

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3)

    Compound Description: BCF3 is a selective and potent mechanism-based inactivator of the enzyme ornithine aminotransferase (hOAT) [, ]. This compound has demonstrated efficacy in slowing the progression of hepatocellular carcinoma (HCC) in animal models []. Mechanistically, BCF3 inactivates hOAT primarily by trapping the enzyme in a transient, quasi-stable external aldimine form []. This inactivation mechanism involves fluoride ion elimination, leading to the formation of an activated 1,1'-difluoroolefin, followed by conjugate addition and hydrolysis [].

(1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride (1)

    Compound Description: Compound 1 is a highly potent and selective inactivator of hOAT, exhibiting significant inhibition of HCC growth in athymic mice implanted with human-derived HCC, even at low doses (0.1 mg/kg) []. This compound is currently undergoing investigational new drug (IND)-enabling studies []. Mechanistically, compound 1 inactivates hOAT through a multistep process involving fluoride ion elimination to generate an activated 1,1'-difluoroolefin, followed by conjugate addition and hydrolysis []. The trifluoromethyl group in its structure plays a crucial role in this inactivation mechanism [].

    Compound Description: These compounds are thromboxane A2 prostanoid (TP) receptor antagonists. They serve as the structural basis for developing novel TP receptor antagonists with enhanced potency and duration of action [].

Cyclopentane-1,3-dione (CPD) derivatives

    Compound Description: These are a series of potent and long-acting thromboxane A2 receptor antagonists derived from the aforementioned propanoic acid derivatives by replacing the carboxylic acid group with substituted cyclopentane-1,3-dione units []. These compounds demonstrated remarkable potency, exceeding their parent carboxylic acid counterparts, and exhibited either reversible or seemingly irreversible inhibition of the human TP receptor based on the C2 substituent of the CPD unit [].

1-Amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe)

    Compound Description: This is a constrained analogue of phenylalanine, where a cyclopentane ring incorporates the alpha and beta carbons []. This compound exists as cis and trans isomers. The conformational flexibility of c5Phe, particularly the trans isomer, makes it valuable for investigating peptide and protein structure-activity relationships [].

Properties

CAS Number

733740-62-0

Product Name

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

IUPAC Name

(1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

InChI

InChI=1S/C14H15BrO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1

InChI Key

MPWKHQPBFZKBHK-CMPLNLGQSA-N

SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.